6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14780336
Molecular Formula: C17H20N6O2S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N6O2S |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 6-cyclopropyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C17H20N6O2S/c1-9(2)23-15-12(7-18-23)11(6-13(19-15)10-4-5-10)16(24)20-17-22-21-14(26-17)8-25-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,20,22,24) |
| Standard InChI Key | QKXMWUPPLAKOGW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)COC |
Introduction
6-Cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring multiple heterocyclic systems, including a thiadiazole ring and a pyrazolo[3,4-b]pyridine structure. This compound has a molecular weight of approximately 356.4 g/mol, which suggests its potential for diverse biological activities and chemical reactivity.
Synthesis and Chemical Reactions
The synthesis of this compound can be approached through various methods, which typically involve the optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve maximum yield. The presence of multiple reactive sites allows for further derivatization and exploration of its chemical properties.
Biological Activity and Potential Applications
Research on this compound is ongoing, with potential applications spanning various fields due to its unique structural features. Interaction studies are crucial for understanding its behavior in biological systems, which could provide insights into its efficacy and safety for therapeutic applications.
| Potential Application | Description |
|---|---|
| Therapeutic Applications | Potential for novel therapeutic uses due to its complex structure |
| Interaction Studies | Necessary for understanding biological behavior and safety |
Related Compounds and Structural Similarities
Compounds with similar structural features, such as thiadiazole and pyrazole rings, have shown promising biological activities. For example, derivatives of 2-amino-1,3,4-thiadiazole exhibit antimicrobial properties, while pyrazole-based compounds have anti-inflammatory effects.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-chlorophenyl)-1,3,4-thiadiazole | Thiadiazole ring | Antimicrobial |
| 3-(cyclopropylmethyl)-1H-pyrazole | Pyrazole ring | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume